molecular formula C6H12O2 B1197970 2-Methoxytetrahydropyran CAS No. 6581-66-4

2-Methoxytetrahydropyran

Cat. No. B1197970
CAS RN: 6581-66-4
M. Wt: 116.16 g/mol
InChI Key: XTDKZSUYCXHXJM-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Methoxytetrahydropyran is synthesized through various chemical reactions. One method involves the carbonyl ene reaction of 2-methylenetetrahydropyrans, providing a high yielding route for the preparation of β-hydroxydihydropyrans under mild conditions. This process facilitates the synthesis of 2-substituted tetrahydropyrans and the direct introduction of oxygen heterocycles into molecular frameworks (Liang et al., 2013).

Molecular Structure Analysis

The molecular structure of 2-Methoxytetrahydropyran has been studied using various theoretical and experimental approaches. Ab initio calculations, including basis set limit extrapolations and solvent effect corrections, have been carried out to compare the structure and the anomeric and exo-anomeric effect in 2-Methoxytetrahydropyran and 2-Methoxythiane (Sládek et al., 2015). These studies provide insights into the conformations and electronic structure of the compound.

Chemical Reactions and Properties

2-Methoxytetrahydropyran undergoes various chemical reactions, including elimination reactions in the gas phase to form 3, 4-dihydro-2H-pyran and methanol. The kinetic study of this reaction in a static system reveals that it is homogeneous, unimolecular, and follows a first-order rate law (Rosas et al., 2010). Theoretical calculations have also been performed to study the conformations and mechanisms involved in these reactions.

Scientific Research Applications

  • Kinetic Study of Elimination Reactions : 2-Methoxytetrahydropyran has been studied for its elimination reaction kinetics in the gas phase, producing 3,4-dihydro-2H-pyran and methanol. The study provided insights into the reaction's homogeneous, unimolecular nature and its first-order rate law (Rosas et al., 2010).

  • Oligoribonucleotide Synthesis : It has been used in the protection of 2′-hydroxy functions in oligoribonucleotide synthesis, confirming the suitability of the 4-methoxytetrahydropyran-4-yl group for this purpose (Norman et al., 1984).

  • Conformational Analysis in Saccharides : The conformations of 2-Methoxytetrahydropyran as a model for six-membered rings in aldopyranosides have been studied, showing agreement with experimental data from X-ray diffraction of pyranosides (Kožár & Tvaroška, 1979).

  • Anomeric and Exo-anomeric Effects Study : Research has been conducted on the 13C NMR spectrum of 2-Methoxytetrahydropyran to analyze its anomeric and exo-anomeric effects (Booth et al., 1982).

  • Influence of Solvents on Conformational Equilibria : A study has examined how different solvents influence the conformational equilibria in 2-Methoxytetrahydropyran, especially focusing on the enthalpy and entropy changes in axial and equatorial conformations (Booth et al., 1992).

  • Stereochemical Properties of Glycosidic Linkage : Investigations on the stereochemical properties of the glycosidic linkage using 2-Methoxytetrahydropyran as a model have been conducted, focusing on the energy, geometry, and electronic structure implications (Tvaroška & Kožár, 1981).

  • Modeling of Anomeric and Exo-anomeric Effects : Accurate ab initio calculations were carried out on 2-Methoxytetrahydropyran to compare its structure and anomeric and exo-anomeric effects with 2-methoxythiane (Sládek et al., 2015).

  • Enhancement of Anomeric Effect in Substituted Compounds : Research shows that an OCH3 group at position 5 in substituted 2-Methoxytetrahydropyrans stabilizes the C-2 electronegative substituent in the axial position, enhancing the anomeric effect (Srivastava et al., 1997).

  • Conformational Effects in 2-oxy-substituted Tetrahydropyrans : A study on conformational effects, especially the anomeric effect, was conducted in 2-Methoxytetrahydropyrans, relating results to anomeric equilibria of xylose and glucose derivatives (Anderson & Sepp, 1968).

  • Solvation Effects on Glucose and Related Systems : Ab initio calculations predict solvation effects on glucose and related systems like 2-Methoxytetrahydropyran, focusing on hyperconjugative delocalizations and intramolecular hydrogen bonds (Cramer et al., 1997).

Safety And Hazards

2-Methoxytetrahydropyran is a flammable liquid and vapor . It is advised to avoid ingestion and inhalation, keep away from open flames, hot surfaces, and sources of ignition . Use only non-sparking tools and take precautionary measures against static discharges .

properties

IUPAC Name

2-methoxyoxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-7-6-4-2-3-5-8-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDKZSUYCXHXJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90984305
Record name 2-Methoxyoxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90984305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxytetrahydropyran

CAS RN

6581-66-4
Record name Tetrahydro-2-methoxy-2H-pyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6581-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyran, 2-methoxy-tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006581664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxyoxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90984305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahydro-2-methoxy-2H-pyran
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
584
Citations
A Abe - Journal of the American Chemical Society, 1976 - ACS Publications
… Lemieux et al.10 synthesized 4,4,5,5-tetradeuterio-2-methoxytetrahydropyran and S(+)-2-methoxytetrahydropyran. They studied conformational equilibria by NMR in relation to the …
Number of citations: 35 pubs.acs.org
GA Kasaei, D Nori-Shargh, H Yahyaei… - Molecular …, 2012 - Taylor & Francis
… In the case of 2-methoxytetrahydropyran (1), variable-… and equatorial conformations of 2-methoxytetrahydropyran (1) is … of 4,6-dimethyl-2-methoxytetrahydropyran [Citation8]. The results …
Number of citations: 8 www.tandfonline.com
F Sweet, RK Brown - Canadian Journal of Chemistry, 1968 - cdnsciencepub.com
… been established that both trans- and cis-3,4epoxy-2-methoxytetrahydropyran will react with lithium aluminium hydride to give in high yield only that product which results from the …
Number of citations: 24 cdnsciencepub.com
MJ Baldwin, RK Brown - Canadian Journal of Chemistry, 1969 - cdnsciencepub.com
… Since it has been shown that 3,4-dihydro-2Hpyran reacts with ethanesulfenyl chloride and then with methanol to produce 3-ethylthio-2methoxytetrahydropyran (2,3), it is quite possible …
Number of citations: 9 cdnsciencepub.com
WL Jorgensen, PI Morales de Tirado… - Journal of the …, 1994 - ACS Publications
… the issue by performing Monte Carlo simulations to obtain the changes in free energy of solvation for conversion between the axial and equatorial forms of 2-methoxytetrahydropyran (…
Number of citations: 45 pubs.acs.org
KB Wiberg, M Marquez - Journal of the American Chemical …, 1994 - ACS Publications
… molecular dynamics models10 for solvent effects, we have carried out calorimetric studies11 of the heats of hydrolysis of the anomeric forms of 4,6dimethyl-2-methoxytetrahydropyran (…
Number of citations: 68 pubs.acs.org
E Huyser - The Journal of Organic Chemistry, 1960 - ACS Publications
… fraction collected at the boiling point of 2-methoxytetrahydropyran and methyl valerate(127). … corresponding to methyl valerate and 2-methoxytetrahydropyran. Chemical evidence of a …
Number of citations: 42 pubs.acs.org
F Rosas, RM Domínguez, JR Mora… - Journal of Physical …, 2010 - Wiley Online Library
… The products formed in 2-methoxytetrahydropyran elimination reaction in the gas phase are … The calculation results demonstrate that 2-methoxytetrahydropyran exists mainly in two …
Number of citations: 5 onlinelibrary.wiley.com
RU Lemieux, AA Pavia, JC Martin… - Canadian journal of …, 1969 - cdnsciencepub.com
… Changes in the nuclear magnetic resonance spectrum of 4,4,5,5-tetradeuterio-2-methoxytetra-hydropyran and in the rotation of s(+)-2-methoxytetrahydropyran with changes in solvent …
Number of citations: 298 cdnsciencepub.com
RS Bitzer, AGH Barbosa, CO da Silva… - Carbohydrate …, 2005 - Elsevier
… computationally study the conformational behavior of acetal fragments in methyl-α- and β-d-pyranosides, we have chosen the axial and equatorial forms of 2-methoxytetrahydropyran (2-…
Number of citations: 34 www.sciencedirect.com

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